N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide -

N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide

Catalog Number: EVT-5056715
CAS Number:
Molecular Formula: C17H15Cl2FN2O3
Molecular Weight: 385.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” If current channel (If channel) []. This channel is found in the sinus node of the heart, and YM758 is being developed as a potential treatment for stable angina and atrial fibrillation [].

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758 detected in human urine and plasma []. Studies suggest it may be secreted into urine via hOCT2/rOct2 transporters [].
  • Relevance: YM-252124 represents a simplified structure derived from YM758, lacking the fluorobenzamide and ethylenediamine moieties present in N-(2-{[2-(2,3-Dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide []. Nonetheless, the shared presence of a piperidine ring connected to a tetrahydroisoquinoline group highlights the structural elements explored in the development of YM758 and potentially related compounds [].

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another metabolite of YM758 identified in human urine and plasma [].
  • Relevance: Like YM-252124, YM-385459 retains the core structure of a piperidine ring linked to a tetrahydroisoquinoline, demonstrating a common motif in compounds related to YM758 []. The structural differences lie in the presence of a piperidinone ring in YM-385459 and variations in substituents attached to the tetrahydroisoquinoline group compared to N-(2-{[2-(2,3-Dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide [].

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in human plasma []. It's suggested that it undergoes renal secretion via hOAT1/rOat1 transporters [].
  • Relevance: YM-385461 is structurally simpler than N-(2-{[2-(2,3-Dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide, featuring only the fluorobenzamide moiety linked to a glycine residue []. Despite the structural simplicity, YM-385461 highlights the presence of the fluorobenzamide group as a potential pharmacophore in this series of compounds [].

N-{4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-L-glutamic acid

  • Compound Description: This compound is a regioisomer of LY231514, a potent thymidylate synthase (TS) inhibitor and antitumor agent [].
  • Relevance: While sharing the benzoyl-L-glutamic acid moiety with N-(2-{[2-(2,3-Dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide, this compound utilizes a different heterocyclic system, a pyrrolo[2,3-d]pyrimidine, linked via an ethyl bridge to the benzoyl group []. This structure exemplifies the exploration of various heterocycles and linker groups in developing compounds with potential antitumor activity [].

Properties

Product Name

N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide

IUPAC Name

N-[2-[2-(2,3-dichlorophenoxy)ethylamino]-2-oxoethyl]-2-fluorobenzamide

Molecular Formula

C17H15Cl2FN2O3

Molecular Weight

385.2 g/mol

InChI

InChI=1S/C17H15Cl2FN2O3/c18-12-5-3-7-14(16(12)19)25-9-8-21-15(23)10-22-17(24)11-4-1-2-6-13(11)20/h1-7H,8-10H2,(H,21,23)(H,22,24)

InChI Key

CVGKUVLLSGCFBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NCCOC2=C(C(=CC=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NCCOC2=C(C(=CC=C2)Cl)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.